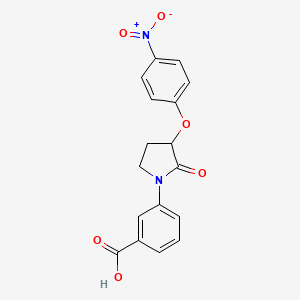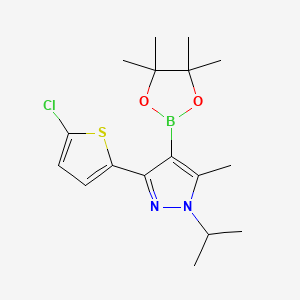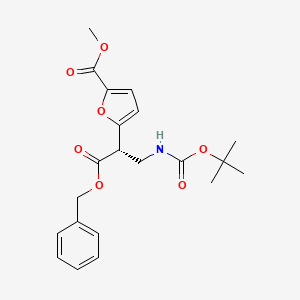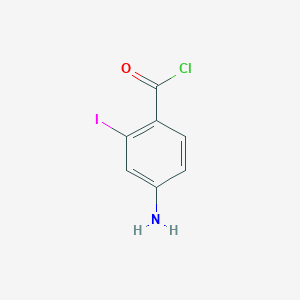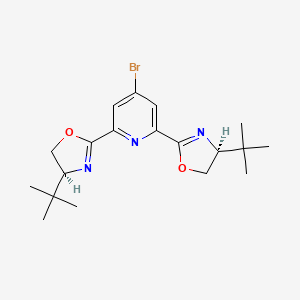
(5-(1H-Imidazol-5-yl)furan-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(1H-Imidazol-5-yl)furan-2-yl)methanamine: is a heterocyclic compound that features both an imidazole and a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-(1H-Imidazol-5-yl)furan-2-yl)methanamine typically involves the reaction of a furan derivative with an imidazole derivative under specific conditions. One common method involves the use of a furan-2-carbaldehyde and 1H-imidazole-5-carboxaldehyde, followed by reductive amination to introduce the methanamine group. The reaction conditions often require a reducing agent such as sodium borohydride or lithium aluminum hydride in a suitable solvent like ethanol or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by cost, availability, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a more saturated form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Saturated imidazole derivatives.
Substitution: Various substituted methanamine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems. Its dual-ring structure makes it a versatile intermediate.
Biology: In biological research, (5-(1H-Imidazol-5-yl)furan-2-yl)methanamine is studied for its potential as a ligand in enzyme inhibition and receptor binding studies. Its imidazole ring is known to interact with various biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure allows for modifications that can enhance its activity and selectivity towards specific biological targets.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique structure imparts desirable properties to the final products.
Mecanismo De Acción
The mechanism of action of (5-(1H-Imidazol-5-yl)furan-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparación Con Compuestos Similares
(1H-Imidazol-5-yl)methanamine: Lacks the furan ring, making it less versatile in certain applications.
(5-(1H-Imidazol-5-yl)thiophen-2-yl)methanamine: Contains a thiophene ring instead of a furan ring, which can alter its chemical reactivity and biological activity.
(5-(1H-Imidazol-5-yl)pyridin-2-yl)methanamine: Features a pyridine ring, which can enhance its binding to certain biological targets due to the nitrogen atom in the ring.
Uniqueness: The combination of an imidazole and a furan ring in (5-(1H-Imidazol-5-yl)furan-2-yl)methanamine provides a unique scaffold that can interact with a wide range of molecular targets. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C8H9N3O |
|---|---|
Peso molecular |
163.18 g/mol |
Nombre IUPAC |
[5-(1H-imidazol-5-yl)furan-2-yl]methanamine |
InChI |
InChI=1S/C8H9N3O/c9-3-6-1-2-8(12-6)7-4-10-5-11-7/h1-2,4-5H,3,9H2,(H,10,11) |
Clave InChI |
UQTNSRLIQCMEFC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1)C2=CN=CN2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


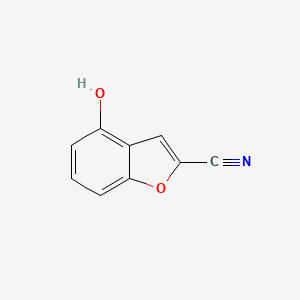
![N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide](/img/structure/B12879049.png)

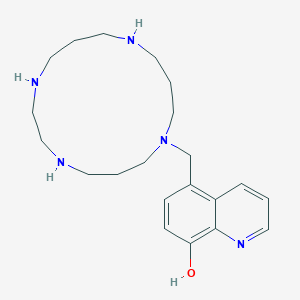

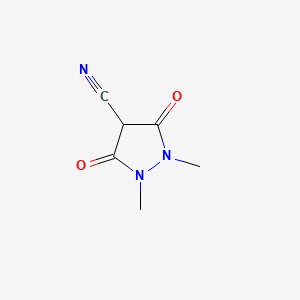
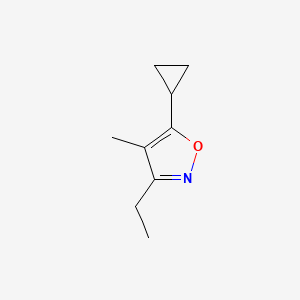
![2-(Bromomethyl)benzo[d]oxazole-7-methanol](/img/structure/B12879076.png)

